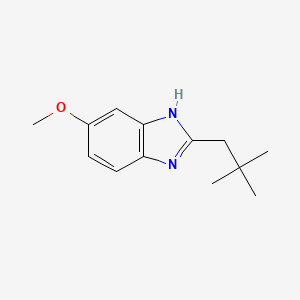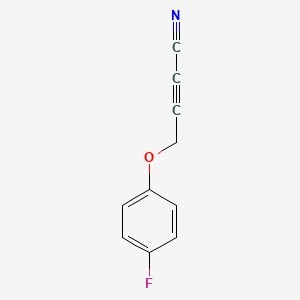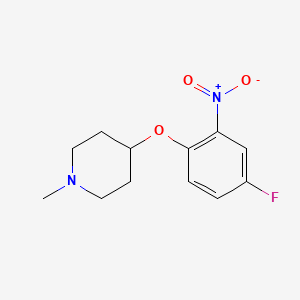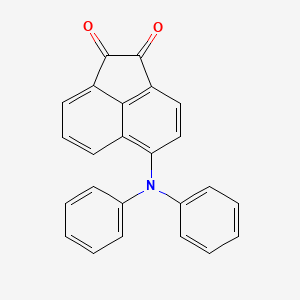
5-(Diphenylamino)acenaphthylene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diphenylamino)acenaphthylene-1,2-dione is a π-conjugated molecule with donor/acceptor characteristics. It is designed with diphenylamino as the hole-transporting unit and acenaphthylene-1,2-dione as the electron-transporting unit . This compound is notable for its application in near-infrared organic light-emitting diodes (OLEDs) due to its superior thermal, photophysical, and electrochemical properties .
准备方法
The synthesis of 5-(Diphenylamino)acenaphthylene-1,2-dione involves a multi-step process. One common method includes the condensation reaction of 5-(4-(diphenylamino)phenyl)acenaphthylene-1,2-dione with 5,6-diaminopyrazine-2,3-dicarbonitrile in glacial acetic acid under reflux conditions at 130°C for 24 hours . The resulting product is then purified through extraction and filtration, followed by washing with acetone, dichloromethane, and petroleum ether .
化学反应分析
5-(Diphenylamino)acenaphthylene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield hydroquinones .
科学研究应用
This compound has significant applications in scientific research, particularly in the field of organic electronics. It is used as a host material in the fabrication of near-infrared organic light-emitting diodes (OLEDs) due to its narrow bandgap and bipolar behavior . Additionally, its unique electronic properties make it suitable for use in photovoltaic cells and other optoelectronic devices .
作用机制
The mechanism of action of 5-(Diphenylamino)acenaphthylene-1,2-dione involves its role as a donor/acceptor molecule. The diphenylamino unit acts as a hole-transporting component, while the acenaphthylene-1,2-dione unit functions as an electron-transporting component . This dual functionality allows for efficient charge transport and recombination, which is crucial for the performance of OLEDs and other electronic devices .
相似化合物的比较
5-(Diphenylamino)acenaphthylene-1,2-dione can be compared to other similar compounds such as 3,4-bis(4-(diphenylamino)phenyl)acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile and 5-(4-(diphenylamino)phenyl)acenaphthylene-1,2-dione . These compounds share similar donor/acceptor characteristics but differ in their specific electronic properties and applications. The unique combination of diphenylamino and acenaphthylene-1,2-dione in this compound provides it with a distinct advantage in terms of its narrow bandgap and bipolar behavior .
属性
CAS 编号 |
820212-06-4 |
|---|---|
分子式 |
C24H15NO2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
5-(N-phenylanilino)acenaphthylene-1,2-dione |
InChI |
InChI=1S/C24H15NO2/c26-23-19-13-7-12-18-21(15-14-20(22(18)19)24(23)27)25(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15H |
InChI 键 |
UPGJVBZBSZYHLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=C5C4=C(C=C3)C(=O)C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
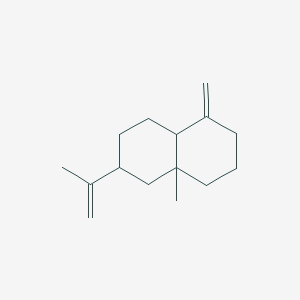
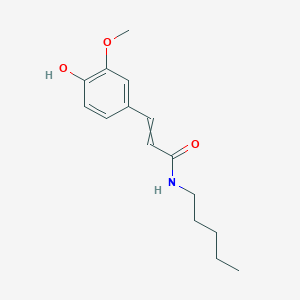

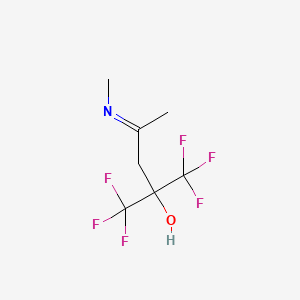
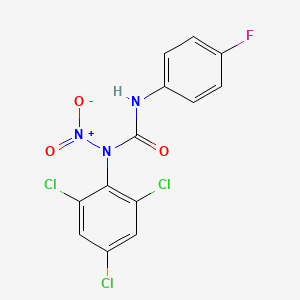
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
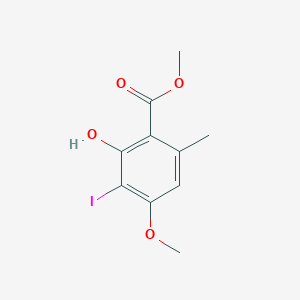
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
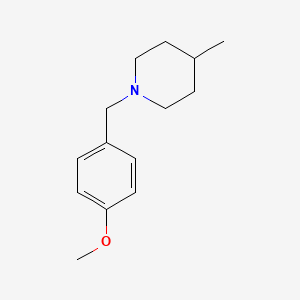
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
